Chromium nickel oxide (Cr2NiO4)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

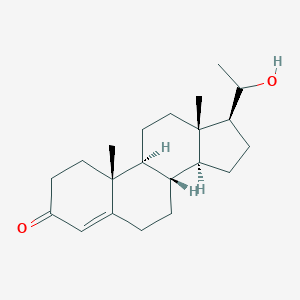

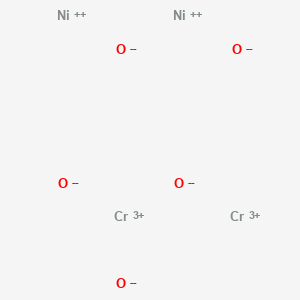

Chromium nickel oxide (Cr2NiO4) is a cubic material . It is insoluble in water but soluble in hydrochloric acid . The structure is three-dimensional where Cr3+ is bonded to six equivalent O2- atoms to form CrO6 octahedra that share corners with six equivalent NiO4 tetrahedra and edges with six equivalent CrO6 octahedra .

Synthesis Analysis

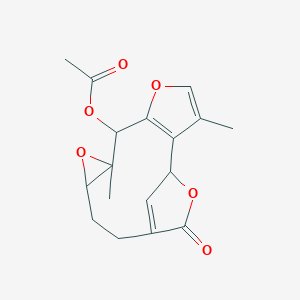

Nickel oxide (NiO) and manganese oxide (Mn3O4) can be reduced by hydrogen or CO at temperatures between 400 and 1000 K . The relative high pressure applied allows synthesizing crystalline phases that are unstable at normal operating conditions .

Molecular Structure Analysis

Cr2NiO4 has a tetragonal structure . Cr3+ is bonded to six equivalent O2- atoms to form CrO6 octahedra that share corners with six equivalent NiO4 tetrahedra and edges with six equivalent CrO6 octahedra .

Physical And Chemical Properties Analysis

Cr2NiO4 has a calculated bulk crystalline density of 5.02 g/cm3 . It decomposes to NiO + Cr2O3 . Its band gap is 0.000 eV . It is insoluble in water but soluble in hydrochloric acid .

Scientific Research Applications

Supercapacitor Electrode Material

Chromium nickel oxide nanocomposites, specifically Cr2O3-NiO, have been explored for their application as superior electrode materials for supercapacitors. A study demonstrated that a chromium oxide-nickel oxide nanocomposite synthesized via a hydrothermal approach delivered a higher specific capacitance of 333.4 F/g at 10 mV/s, showcasing good stability, redox rate capability, and faradaic nature. This suggests that Cr2NiO4-based materials could enhance the energy storage capabilities of supercapacitors significantly (Maheshwaran et al., 2021).

Electrochemical Methane Reforming

Another application is found in the domain of electrochemical methane reforming, where nickel/yttria stabilized zirconia (Ni/YSZ) coated in situ with chromium oxide (Cr2O3) demonstrated significant improvements in electrode activity for solid oxide electrolyzers. This coating method enhances the resistance to carbon deposition and increases the efficiency of electrochemical CH4-CO2 reforming, indicating that Cr2NiO4 materials could play a crucial role in improving the performance of solid oxide fuel cells and electrochemical reactors (Qi et al., 2015).

Corrosion Resistance and Protective Coatings

Cr2NiO4 is also noteworthy for its implications in corrosion resistance. A study on nickel alloys containing chromium, among other elements, highlighted their remarkable uniform corrosion resistance in concentrated acids, attributed to the formation of protective oxide films. This suggests that Cr2NiO4 could contribute to the development of corrosion-resistant alloys and coatings, crucial for chemical processing industries (Mishra, 2017).

Chromium Oxide Production

Furthermore, the efficient production of chromic oxide (Cr2O3) from chromite ore has been addressed through a cleaner production process, aiming to reduce environmental impacts. This method involves the principles of reduce, recycle, and reuse, indicating potential routes for sustainable production practices of chromium compounds, possibly including Cr2NiO4 (Xu et al., 2006).

Optoelectronics and Magnetic Devices

Research on chromium oxide (Cr2O3) and nickel ions (Ni2+) substituted Cr2O3 nanoparticles investigated their structural, optical, and magnetic properties, revealing potential applications in optoelectronics and optomagnetic devices. This indicates that Cr2NiO4 materials, with their unique optical and magnetic properties, could be leveraged for advanced technological applications (Singh et al., 2020).

Mechanism of Action

Target of Action

Chromium Nickel Oxide (Cr2NiO4) primarily targets dyes in water . It is used in the selective removal of dyes from water, making it a crucial component in environmental remediation efforts .

Mode of Action

The compound interacts with its targets through a process known as adsorption . The synthesized materials, such as Chromium Nickel Oxide nanoparticles (Cr/NiONPs), are applied to remove dyes from solutions . The adsorption characteristics of the NiONPs and Cr/NiONPs correspond well with the pseudo‐second‐order kinetic model .

Pharmacokinetics

It’s known that the compound is insoluble in water but soluble in hydrochloric acid . This solubility profile may influence its bioavailability and distribution in the environment.

Result of Action

The primary result of Chromium Nickel Oxide’s action is the removal of dyes from water . The compound achieves up to 99.9% removal of dyes after 1 hour . This high efficiency makes it a valuable tool in environmental cleanup efforts.

Action Environment

The action of Chromium Nickel Oxide (Cr2NiO4) is influenced by various environmental factors. For instance, the compound’s efficacy in removing dyes from water can be affected by the pH of the water . Additionally, the compound’s stability and action may be influenced by temperature, as it can withstand temperatures up to 1000°C .

Safety and Hazards

Future Directions

Chromium oxide clusters, composed of chromium and oxygen atoms, are prized for their unique electrical properties, which allow their conductance to be fine-tuned . The addition of oxygen atoms to chromium clusters increases their metallic properties . This opens the door to a new breed of electronics that may soon reach the smallest possible scale, permitting the design of tunable, molecular-sized components that could vastly increase processing and storage capacities in new devices .

Properties

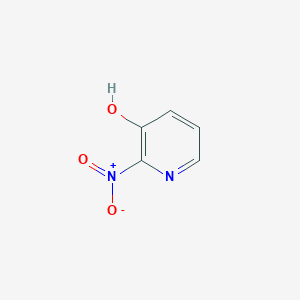

IUPAC Name |

chromium(3+);nickel(2+);oxygen(2-) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cr.2Ni.5O/q2*+3;2*+2;5*-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERTVHOYMUIKKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

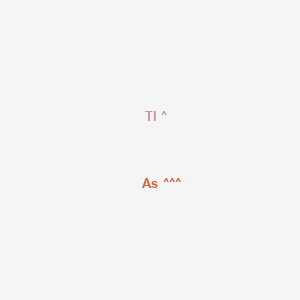

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[Cr+3].[Cr+3].[Ni+2].[Ni+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cr2Ni2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12018-18-7 |

Source

|

| Record name | Chromium nickel oxide (Cr2NiO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.